![molecular formula C10H7NO3S B011550 (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 103788-60-9](/img/structure/B11550.png)
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiazolidinediones, including “(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione”, are typically synthesized through Knoevenagel condensation reactions involving the condensation of thiazolidine-2,4-dione with aldehydes. The synthesis process can involve direct acylation, Claisen condensation, or Suzuki coupling reactions under various conditions, including conventional heating or microwave irradiation methods, to achieve desired derivatives with specific substituents for targeted biological activities (Vekariya, Bhatt, & Joshi, 2022).
Molecular Structure Analysis
The molecular structure of thiazolidinediones, including this compound, has been elucidated using a combination of spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. Single-crystal X-ray diffraction data have further confirmed the structures, providing insights into their conformational and geometric aspects, crucial for understanding their biological interactions and activities (Popov-Pergal et al., 2010).
Chemical Reactions and Properties
Thiazolidinediones undergo various chemical reactions, including oxidative dethionation, Knoevenagel condensation, and Mannich reactions, to generate a wide range of derivatives. These reactions are crucial for modifying the chemical properties of the core structure to enhance biological activity or solubility. For instance, oxidative dethionation using diacetoxyiodobenzene (DIB) provides an efficient pathway to synthesize N-substituted derivatives (Singh & Devi, 2017).
Physical Properties Analysis
The physical properties of “(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and substituents. These properties are crucial for drug formulation and delivery considerations. X-ray structural analysis provides valuable information about the non-planarity of the molecule and its stabilization through various intermolecular interactions, which can influence its physical properties (Aydın et al., 2013).
Chemical Properties Analysis
The chemical properties of thiazolidinediones, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure and electronic configuration. Quantum chemical calculations and molecular docking studies have shown that derivatives like CTD and CMTD exhibit significant non-linear optical (NLO) properties and high chemical reactivity, which could be beneficial for various applications. Moreover, the interaction of these compounds with biological targets like enzymes has been explored, indicating potential antimicrobial and anticancer activities (Fatma et al., 2018).
Safety And Hazards
- Hazard Statements : It is classified as a warning substance (H302, H312, H332) according to the Globally Harmonized System (GHS). These statements indicate potential health hazards upon ingestion, skin contact, or inhalation .
- MSDS : The Material Safety Data Sheet provides detailed safety information and handling guidelines .
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIHDVVUHVQCP-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

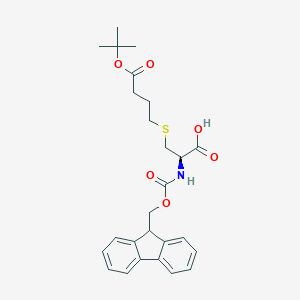
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
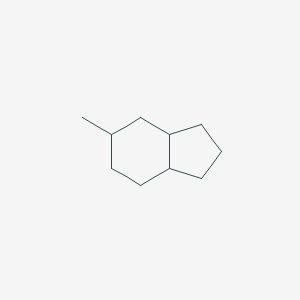
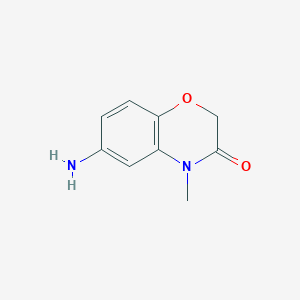
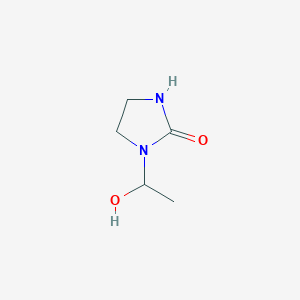
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)




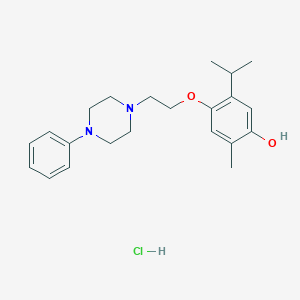
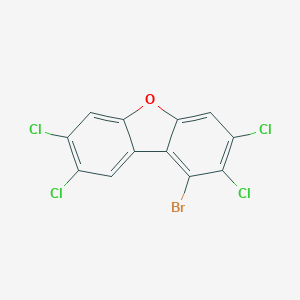
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
